Bis[(4-bromophenyl)methyl](diethyl)silane
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Overview
Description
Bis(4-bromophenyl)methylsilane is an organosilicon compound with the molecular formula C18H22Br2Si It is characterized by the presence of two bromophenyl groups attached to a silicon atom, which is also bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)methylsilane typically involves the reaction of 4-bromobenzyl chloride with diethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Bis(4-bromophenyl)methylsilane may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethylsilane derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include phenylmethylsilane derivatives with reduced bromine content.
Scientific Research Applications
Bis(4-bromophenyl)methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: It is investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)methylsilane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other heteroatoms, allowing for the creation of diverse molecular architectures. The bromine atoms provide reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)ether: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.
Bis(4-bromophenyl)methane: Similar but without the ethyl groups attached to the silicon, affecting its reactivity and applications.
Bis(4-bromophenyl)dimethylsilane: Similar but with methyl groups instead of ethyl groups, which can influence its physical and chemical properties.
Uniqueness
Bis(4-bromophenyl)methylsilane is unique due to the presence of both bromophenyl groups and ethyl groups attached to the silicon atom. This combination provides a balance of reactivity and stability, making it a valuable compound for various synthetic applications.
Properties
CAS No. |
535995-42-7 |
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Molecular Formula |
C18H22Br2Si |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
bis[(4-bromophenyl)methyl]-diethylsilane |
InChI |
InChI=1S/C18H22Br2Si/c1-3-21(4-2,13-15-5-9-17(19)10-6-15)14-16-7-11-18(20)12-8-16/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
NASGXYKQFXGKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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